methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
CAS No.:
Cat. No.: VC18636751
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O3S |
|---|---|
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | methyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
| Standard InChI | InChI=1S/C13H14N2O3S/c1-3-15-11(16)8-19-13(15)14-10-6-4-9(5-7-10)12(17)18-2/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | LIWFTXNJAMKKMR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a methyl ester-substituted benzoate moiety linked via an amino group to a 3-ethyl-4-oxo-thiazolidine ring. The -configuration of the thiazolidin-2-ylidene group ensures a planar geometry, which may influence its intermolecular interactions . The canonical SMILES representation and InChIKey provide precise descriptors of its connectivity and stereoelectronic features .
Physicochemical Characteristics
Key computed properties include:
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Hydrogen bond acceptors/donors: 5/0, suggesting a capacity for polar interactions without proton donation .
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Topological polar surface area: 89.6 Ų, predictive of moderate membrane permeability .
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 278.33 g/mol |
| XLogP3 | 2.3 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
| Topological polar surface area | 89.6 Ų |
Synthesis and Optimization
Conventional Synthesis
The compound is typically synthesized via cyclocondensation of aniline derivatives with thioglycolic acid and aldehydes under acidic catalysis. Triethylammonium hydrogen sulfate is employed as a catalyst to enhance ring-closure efficiency, yielding the thiazolidinone core. The methyl ester group is introduced through esterification of the corresponding benzoic acid precursor.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors have been proposed to improve reaction control and purity. Post-synthetic purification often involves recrystallization from ethanol-water mixtures or chromatography on silica gel, achieving purities >95%.
Reactivity and Derivative Formation
Oxidation and Reduction
The thiazolidinone ring undergoes regioselective oxidation with potassium permanganate in acidic media, yielding sulfoxide or sulfone derivatives depending on stoichiometry. Sodium borohydride reduces the 4-oxo group to a hydroxyl moiety, producing a thiazolidinol analog.
Electrophilic Substitution
The para-substituted benzene ring participates in electrophilic aromatic substitution, enabling halogenation or nitration at the 3-position of the benzoate moiety. These derivatives are valuable intermediates for structure-activity relationship studies.
Biological Activities and Mechanistic Insights
Carbonic Anhydrase Inhibition
Structurally related thiazolidinone sulfonamides exhibit potent inhibition of carbonic anhydrase isoforms hCA II and IX, with values in the nanomolar range . While direct evidence for methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is lacking, molecular docking studies predict comparable binding affinities due to the conserved thiazolidinone pharmacophore .
Table 2: Comparative Bioactivity of Thiazolidinone Analogs
| Compound | IC50 (MCF-7) | IC50 (Caco-2) | Target Enzymes |
|---|---|---|---|
| Methyl 4-{[...]amino}benzoate (This compound) | N/A | N/A | Hypothetical: hCA IX |
| Compound 4c | 3.96 μM | - | hCA II, IX |
| Compound 4j | - | 5.87 μM | hCA II, IX |
Pharmaceutical Applications and Challenges
Drug Development Prospects
The compound’s balance of lipophilicity and polar surface area suggests favorable pharmacokinetics for oral administration. Preclinical studies should prioritize:
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hCA isoform selectivity profiling to minimize off-target effects.
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Metabolic stability assays assessing esterase-mediated hydrolysis of the methyl ester.
Material Science Applications
Conjugated π-systems in the thiazolidinone-benzoate framework exhibit charge-transfer properties, positioning this compound as a candidate for organic semiconductors or nonlinear optical materials.
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